
2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a synthetic compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action for 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is not fully understood. However, it has been shown to interact with a variety of proteins, including kinases, transcription factors, and other signaling molecules. This compound has been shown to modulate the activity of these proteins, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide are diverse and depend on the specific cellular context. This compound has been shown to inhibit the activity of several kinases, including AKT, JAK2, and SRC. It has also been shown to inhibit the activity of transcription factors such as STAT3 and NF-κB. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit inflammation in animal models.
实验室实验的优点和局限性
2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to be stable in a variety of conditions, including in vitro and in vivo assays. However, this compound has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its use in some assays. In addition, this compound has not been extensively tested in animal models, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide. One direction is to further explore the mechanism of action of this compound and its interactions with specific proteins. Another direction is to test the efficacy of this compound in animal models of cancer and inflammation. In addition, future research could focus on improving the solubility of this compound in aqueous solutions and developing new assays for studying its activity. Finally, this compound could be further optimized for use as a therapeutic agent, potentially through the development of analogs with improved potency and selectivity.
合成方法
The synthesis method for 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves a multi-step process. The first step involves the synthesis of 2-chloro-6-fluoro-benzoyl chloride from 2-chloro-6-fluoro-benzoic acid. The second step involves the reaction of 2-chloro-6-fluoro-benzoyl chloride with 2-(quinolin-8-yloxy)ethanol to produce 2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide. The synthesis method for this compound has been optimized to improve yield and purity.
科学研究应用
2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has potential applications in scientific research. This compound has been studied for its potential as a therapeutic agent for cancer, inflammation, and other diseases. It has also been studied for its potential as a tool for studying protein-protein interactions and protein-DNA interactions. This compound has been used in a variety of assays, including fluorescence polarization assays, surface plasmon resonance assays, and cell-based assays.
属性
IUPAC Name |
2-chloro-6-fluoro-N-(2-quinolin-8-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-13-6-2-7-14(20)16(13)18(23)22-10-11-24-15-8-1-4-12-5-3-9-21-17(12)15/h1-9H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMDNGCAUQQUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC=C3Cl)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

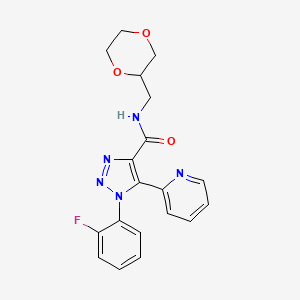
![3-(4-Fluorophenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2719434.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2719435.png)
![N-(4-fluoro-3-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2719436.png)
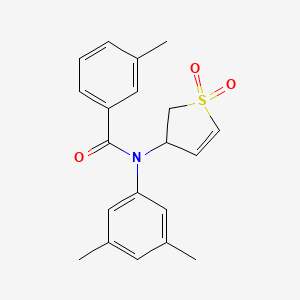
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2719439.png)
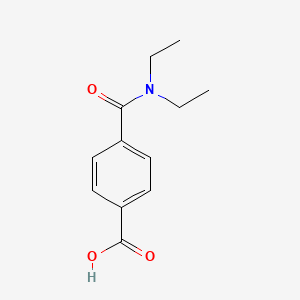
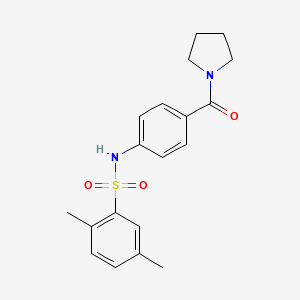
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719446.png)
![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)
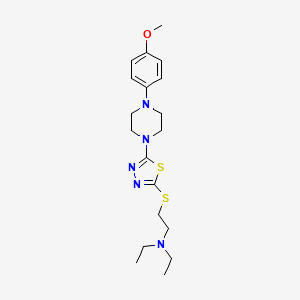
![N-(3-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719451.png)

